(2E)-3-(1-benzothien-3-yl)acrylic acid
Overview
Description
(2E)-3-(1-Benzothien-3-yl)acrylic acid: is an organic compound characterized by the presence of a benzothiophene ring attached to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1-benzothien-3-yl)acrylic acid typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through various methods, including the cyclization of 2-mercaptobenzoic acid with acetic anhydride.
Acrylic Acid Moiety Addition: The acrylic acid moiety can be introduced via a Heck reaction, where the benzothiophene derivative is coupled with acrylic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale Heck reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions typically include:
Catalyst: Palladium-based catalysts.
Base: Triethylamine or potassium carbonate.
Solvent: Dimethylformamide or acetonitrile.
Temperature: 80-120°C.
Reaction Time: 12-24 hours.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2E)-3-(1-benzothien-3-yl)acrylic acid can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of the acrylic acid moiety can yield the corresponding saturated carboxylic acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated carboxylic acids.
Substitution: Halogenated or nitrated benzothiophene derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (2E)-3-(1-benzothien-3-yl)acrylic acid serves as a building block for the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving benzothiophene derivatives.
Medicine:
Drug Development:
Industry:
Material Science: Utilized in the synthesis of polymers and materials with unique electronic properties.
Mechanism of Action
The mechanism of action of (2E)-3-(1-benzothien-3-yl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The benzothiophene ring can engage in π-π stacking interactions, while the acrylic acid moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
- (2E)-3-(2-benzothien-3-yl)acrylic acid
- (2E)-3-(1-benzofuran-3-yl)acrylic acid
- (2E)-3-(1-benzothiazol-3-yl)acrylic acid
Uniqueness: (2E)-3-(1-benzothien-3-yl)acrylic acid is unique due to the presence of the benzothiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-3-(1-benzothiophen-3-yl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-11(13)6-5-8-7-14-10-4-2-1-3-9(8)10/h1-7H,(H,12,13)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCNZXOFXUAHOB-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CS2)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916834-37-2 | |
Record name | (2E)-3-(1-benzothiophen-3-yl)prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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